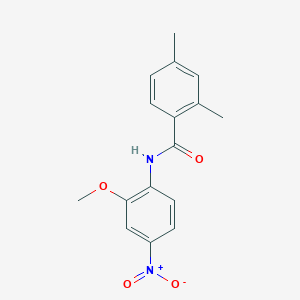

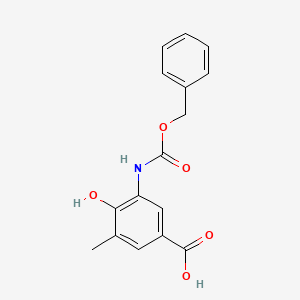

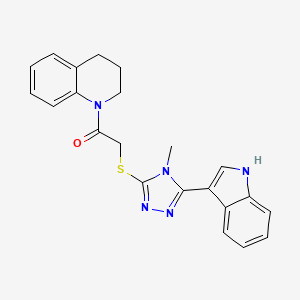

![molecular formula C18H13NO B2865983 5-苯基-5H-茚并[1,2-b]吡啶-5-醇 CAS No. 107053-09-8](/img/structure/B2865983.png)

5-苯基-5H-茚并[1,2-b]吡啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is a chemical compound used for scientific research . It is also known by registry numbers ZINC000003880406, ZINC000003880407 .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol are not detailed in the search results, similar compounds have been involved in reactions such as Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5-indeno (1,2-)pyridines .科学研究应用

Organic Synthesis

The nitrogen-containing indeno [1,2- b ]quinoxaline ring, which is a part of the structure of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol, is a privileged structurally fused active system. It has been recognized as an important building block in organic synthesis .

Pharmaceutical Applications

Indeno [1,2- b ]quinoxalinones, derived by the reaction of ninhydrin and substituted 1,2-phenylenediamines, have potential pharmaceutical applications. They have shown anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, and antiproliferative activities .

Drug Discovery

Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity .

Synthesis of Diverse Spiro-Indeno[1,2-b]Quinoxalines

The reactions of indeno [1,2- b ]quinoxalinone as a key construction block for producing a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .

Synthesis of Pyrimidine-Containing Compounds

An improved, catalyst-free, and easy method has been designed to access the (amino)-nitrospiro[indene-pyrano[2,3-d]pyrimidine]-tetraone and 2-(alkylamino)-3-nitro-2′H,5H-spiro[indeno[1,2-b]pyran-4,5′-pyrimidine]-2′,4′,5,6′(1′H,3′H)-tetraone based on utilizing KAs as starting materials in combination with ninhydrin .

Chemical Reactions

Most of the reactions described in the synthesis of diverse spiro-indenoquinoxalines are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .

作用机制

Target of Action

It is known that this compound is used as an electron acceptor in the design of novel fluorescent isomers .

Mode of Action

The mode of action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with triphenylamine (TPA), which acts as an electron donor . The substitution position of TPA on the compound is adjusted to form different isomers, which results in different molecular conformations and determines the luminescent behavior of these isomers .

Biochemical Pathways

The compound’s role as an electron acceptor in the formation of fluorescent isomers suggests that it may be involved in electron transfer processes .

Result of Action

The result of the action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is the formation of fluorescent isomers with different luminescent behaviors . Some isomers exhibit thermally activated delayed fluorescence (TADF) with long fluorescence lifetimes, while others are normal fluorescent molecules . The photophysical properties of these isomers are determined by the substitution position of TPA on the compound .

Action Environment

The compound’s role in the formation of fluorescent isomers suggests that factors such as temperature and light conditions could potentially influence its action and efficacy .

属性

IUPAC Name |

5-phenylindeno[1,2-b]pyridin-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPFAOMNSVCXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

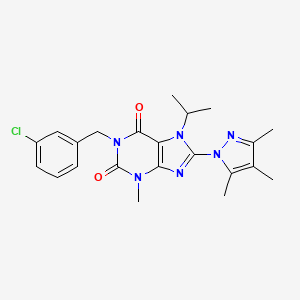

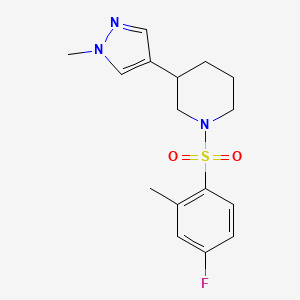

![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)

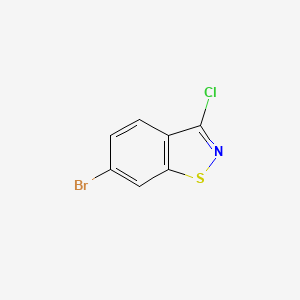

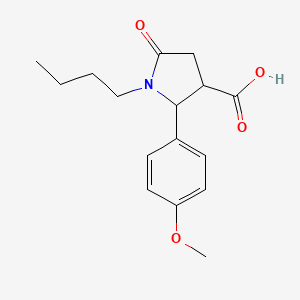

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2865911.png)

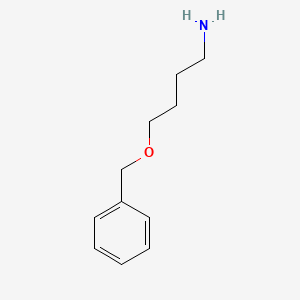

![N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)